Potassium perfluoroheptanoate
Overview
Description
Potassium perfluoroheptanoate is a chemical compound with the molecular formula C7F13KO2. It is a potassium salt of perfluoroheptanoic acid, characterized by a perfluorinated carbon chain terminated with a carboxylate group. This compound is known for its exceptional thermal and chemical stability, making it a valuable substance in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium perfluoroheptanoate can be synthesized through a two-step process:
Fluorination of Heptanoic Acid: Heptanoic acid is subjected to fluorination using hydrogen fluoride to produce perfluoroheptanoic acid.
Neutralization: The resulting perfluoroheptanoic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactors where heptanoic acid is continuously fluorinated. The perfluoroheptanoic acid produced is then neutralized in a controlled environment to ensure high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is highly resistant due to the stability of the perfluorinated carbon chain.
Reduction: Reduction reactions are less common due to the strong carbon-fluorine bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed, though with limited success.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic conditions.
Major Products Formed:
Oxidation: Formation of perfluorinated ketones or aldehydes.
Reduction: Partial reduction may yield perfluorinated alcohols.
Substitution: Formation of perfluorinated esters or amides
Scientific Research Applications
Potassium perfluoroheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes due to its low surface tension and high chemical stability.
Biology: Employed in studies involving cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of high-performance lubricants, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of potassium perfluoroheptanoate is primarily attributed to its perfluorinated carbon chain, which imparts unique physicochemical properties. The compound interacts with molecular targets such as cell membranes, altering their permeability and stability. It can also engage in specific binding interactions with proteins and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Perfluorooctanoic Acid (PFOA): Similar in structure but with an additional carbon atom in the chain.
Perfluorononanoic Acid (PFNA): Contains two additional carbon atoms compared to potassium perfluoroheptanoate.
Perfluorodecanoic Acid (PFDA): Has three additional carbon atoms and exhibits similar chemical properties.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in applications requiring precise control over surface properties .
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O2.K/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYXZPMOVCRLEQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F13KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896627 | |
Record name | Potassium perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21049-36-5 | |
Record name | Potassium perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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